molecular formula C19H28N4O2 B2601633 3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415469-34-8

3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2601633
CAS No.: 2415469-34-8
M. Wt: 344.459
InChI Key: NCSRHYZXBQEZLR-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a tert-butyl group, and an oxolane-2-carbonyl group

Preparation Methods

The synthesis of 3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, including the formation of the pyridazine ring and the introduction of the tert-butyl and oxolane-2-carbonyl groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can be compared with other similar compounds that have a pyridazine ring or similar functional groups. Some similar compounds include 3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine and 3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine. These compounds may have similar chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)16-6-7-17(21-20-16)22-9-13-11-23(12-14(13)10-22)18(24)15-5-4-8-25-15/h6-7,13-15H,4-5,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSRHYZXBQEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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